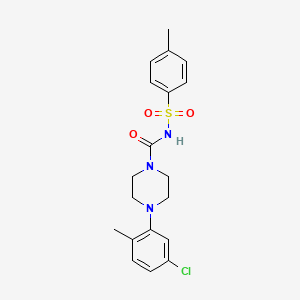

![molecular formula C10H8N2O4 B2805125 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid CAS No. 681837-30-9](/img/structure/B2805125.png)

3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

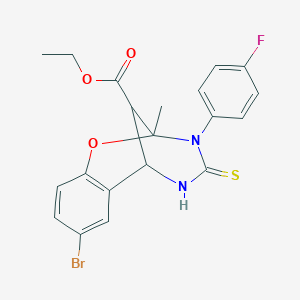

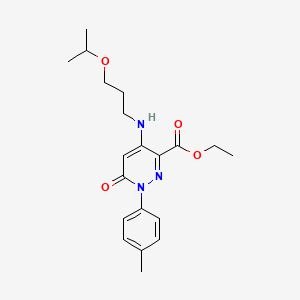

This compound belongs to the class of organic compounds known as pyrrolocarbazoles . The molecular formula is C10H8N2O4 .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolocarbazole moiety, which is a tetracyclic heterocycle consisting of a pyrrole ring fused to a carbazole . The molecular weight is 220.18 .科学的研究の応用

Synthesis and Optical Properties

Diketopyrrolopyrroles, closely related to the core structure of 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid, have been reported for their broad utility across various applications, including pigments, field-effect transistors, solar cells, and fluorescence imaging. The wide-ranging applicability of these compounds is largely due to their exceptional optical properties, such as significant bathochromic shifts in absorption and enhanced two-photon absorption cross-sections. Their straightforward synthesis, combined with excellent stability and nearly perfect fluorescence quantum yield, underscores their potential for further real-world applications (Grzybowski & Gryko, 2015).

Lignin Acidolysis

Research on the acidolysis of lignin model compounds, which share functional similarities with 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid, has provided insights into the mechanisms underlying β-O-4 bond cleavage. This understanding is crucial for the valorization of lignin, a major component of lignocellulosic biomass, into valuable chemicals. The study highlights the varied reactivity of different lignin model compounds, emphasizing the role of the γ-hydroxymethyl group and the existence of a hydride transfer mechanism (Yokoyama, 2015).

Building Blocks in Synthetic Chemistry

3,4-Dihydro-2(1H)-pyridones and their derivatives, akin to the structural framework of 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid, have been highlighted for their biological activity and importance as synthetic precursors. These compounds serve as building blocks for creating a variety of biologically active molecules, showcasing their versatility in synthetic chemistry. Notable applications include their use in developing compounds with vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal properties, demonstrating the potential of these heterocycles in medicinal chemistry (Chalán-Gualán et al., 2022).

Glycerol Transformations

The transformation of glycerol, a by-product of biodiesel production, into valuable C3 chemicals such as acrolein, lactic acid, and 1,3-dihydroxyacetone highlights the relevance of catalytic processes in utilizing biomass derivatives efficiently. Research in this area underscores the importance of developing sustainable and atomically economic features for chemical production, demonstrating how related compounds to 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid can contribute to green chemistry and sustainable industrial processes (Wang et al., 2019).

特性

IUPAC Name |

3-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c13-8(14)2-4-12-9(15)6-1-3-11-5-7(6)10(12)16/h1,3,5H,2,4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBDUTALJIAXHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=O)N(C2=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-[benzyl(methyl)amino]-5-cyano-2-phenylpyridine-3-carboxylate](/img/structure/B2805048.png)

![[(Z)-[5-methyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2805059.png)

![3-chloro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2805061.png)